molecular formula C14H11FO2 B1656074 4-Biphenylacetic acid, 2'-fluoro- CAS No. 5001-99-0

4-Biphenylacetic acid, 2'-fluoro-

Cat. No. B1656074
Key on ui cas rn: 5001-99-0
M. Wt: 230.23 g/mol
InChI Key: HSOKOZJRZALFLQ-UHFFFAOYSA-N
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Patent
US07105553B2

Procedure details

26.5 g (0.11 mol) of methyl (2′-fluoro[1,1′-biphenyl]-4-yl)acetate are initially charged in 50 ml of ethanol and, at room temperature, admixed with a solution of 12.8 g (0.19 mol) of potassium hydroxide pellets in 25 ml of water. The mixture is then heated under reflux for 4 h. After cooling, the crude mixture is concentrated under reduced pressure, and the residue is dissolved in 100 ml of water and acidified using conc. hydrochloric acid. The precipitate is filtered off and washed repeatedly with water, and the solid is dried. This gives Example VI in the form of white crystals.
Name
methyl (2′-fluoro[1,1′-biphenyl]-4-yl)acetate
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:13]=[CH:12][C:11]([CH2:14][C:15]([O:17]C)=[O:16])=[CH:10][CH:9]=1.[OH-].[K+]>C(O)C.O>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:13]=[CH:12][C:11]([CH2:14][C:15]([OH:17])=[O:16])=[CH:10][CH:9]=1 |f:1.2|

Inputs

Step One
Name
methyl (2′-fluoro[1,1′-biphenyl]-4-yl)acetate
Quantity
26.5 g
Type
reactant
Smiles
FC1=C(C=CC=C1)C1=CC=C(C=C1)CC(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
12.8 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the crude mixture is concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in 100 ml of water
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
WASH
Type
WASH
Details
washed repeatedly with water
CUSTOM
Type
CUSTOM
Details
the solid is dried

Outcomes

Product
Name
Type
Smiles
FC1=C(C=CC=C1)C1=CC=C(C=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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